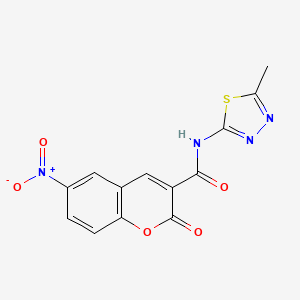![molecular formula C18H19N5 B6462600 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2549049-56-9](/img/structure/B6462600.png)
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline (2-3-3,5-DMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains two or more rings of atoms that are connected to each other. 2-3-3,5-DMPP has been studied for its potential use in the treatment of various diseases, as well as its effects on biochemical and physiological processes.
科学研究应用
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its effects on biochemical and physiological processes, such as cell signaling, gene expression, and protein folding. Additionally, this compound has been used as a model compound to study the effects of small molecules on biological systems.
作用机制
The exact mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to act by binding to certain proteins and altering their activity. It has been shown to bind to the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in cell signaling. Additionally, this compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of PI3K and COX-2, which can lead to a decrease in inflammation and cell signaling. Additionally, this compound has been shown to reduce the expression of certain genes involved in the development of cancer and diabetes. Finally, this compound has been shown to alter the folding of certain proteins, which can affect their function.
实验室实验的优点和局限性
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for researchers. Additionally, this compound can be used to study a variety of biochemical and physiological processes, which makes it a useful tool for researchers studying these processes. However, there are also some limitations to using this compound in laboratory experiments. For example, it is difficult to determine the exact mechanism of action of this compound, which can make it difficult to interpret the results of experiments. Additionally, this compound is not approved for use in humans, which can limit its use in clinical studies.
未来方向
There are a number of potential future directions for the use of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to better understand the exact mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be done to determine the potential therapeutic applications of this compound, as well as its potential side effects. Finally, further research could be done to explore the potential uses of this compound in drug delivery systems.
合成方法
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline can be synthesized by a number of methods. The most commonly used method is the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl bromoacetate in the presence of anhydrous potassium carbonate and dimethylformamide. This reaction results in the formation of this compound. Other methods for synthesizing this compound include the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl chloroacetate, the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl bromoacetate in the presence of sodium hydroxide, and the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with ethyl chloroacetate in the presence of sodium hydroxide.
属性
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-13-11-14(2)23(21-13)18-17(19-8-9-20-18)22-10-7-15-5-3-4-6-16(15)12-22/h3-6,8-9,11H,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGNAFQZPDRIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B6462522.png)
![4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462531.png)
![4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462538.png)
![4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462541.png)
![2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462542.png)

![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462553.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6462576.png)
![2-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6462581.png)
![4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462592.png)
![5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide](/img/structure/B6462595.png)
![5-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462613.png)
![2-[(1-methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462624.png)
![4-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462630.png)